5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine

Description

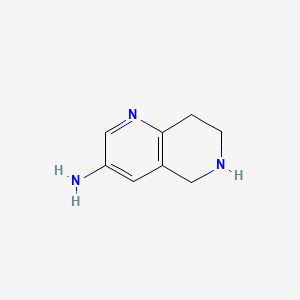

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine is a bicyclic heterocyclic compound featuring a fused pyridine and piperidine ring system with an amino group at the 3-position. The compound is often utilized in hydrochloride salt form (CAS 1353101-01-5) to enhance solubility, with molecular formula C₈H₁₂ClN₃ and molecular weight 185.65 g/mol .

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANOVAGPFVXCPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693127 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948306-78-3 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine typically involves multi-step processes. One common method includes the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations . Another approach involves the condensation of 4-piperidone monohydrate hydrochloride, followed by cyclization and decarboxylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield amine or alcohol derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . Similarly, its anti-HIV activity is attributed to its ability to inhibit the HIV integrase enzyme, which is essential for viral replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the 1,6-Naphthyridine Core

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CAS 214699-26-0)

- Molecular Formula : C₁₅H₁₇N₃

- Molecular Weight : 239.32 g/mol

- Key Features: A benzyl group at the 6-position increases lipophilicity compared to the parent compound. It is supplied as a research-grade compound (95% purity) with storage recommendations at -80°C .

- Applications : Used in pharmacological studies for solubility-dependent assays, requiring solvents like DMSO for stock solutions .

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CAS 216966-37-9)

- Molecular Formula : C₉H₁₃N₃

- Molecular Weight : 163.22 g/mol

- Purity exceeds 95% .

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Salt Forms and Solubility

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine Hydrochloride (CAS 1353101-01-5)

- Solubility : Improved aqueous solubility due to the hydrochloride salt form, making it suitable for in vitro and in vivo studies.

- Storage : Stable at -20°C for 1 month or -80°C for 6 months .

5,6,7,8-Tetrahydro-1,6-naphthyridine Dihydrochloride (CAS 655239-64-8)

Structural Isomers and Ring Modifications

5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine (CAS 1256812-38-0)

- Purity: 95% .

Ethyl 2-Phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylate

- Key Features: A complex derivative with fused thieno-pyrimidine and pyrido rings. The tetrahydro-pyridine ring adopts a half-chair conformation, influencing 3D packing and crystallinity .

Molecular Weight and Lipophilicity

| Compound | Molecular Weight (g/mol) | LogP* (Predicted) |

|---|---|---|

| This compound (free base) | 149.19 | 1.2 |

| 6-Benzyl derivative | 239.32 | 2.8 |

| 6-Methyl derivative | 163.22 | 1.5 |

| Hydrochloride salt | 185.65 | N/A |

*LogP values estimated using fragment-based methods.

Biological Activity

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine (CAS No. 1353101-01-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, highlighting its potential therapeutic applications and mechanisms of action based on various research findings.

- Molecular Formula : C₈H₁₂N₃

- Molecular Weight : 152.20 g/mol

- Purity : Typically ≥ 97%

- Storage Conditions : Sealed in dry conditions at room temperature

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that it may function as an inhibitor or modulator of specific enzymes and receptors involved in critical physiological pathways. Notable mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in cellular signaling pathways.

- Receptor Modulation : It interacts with various receptors, potentially altering their activity and downstream signaling processes.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : It has demonstrated efficacy against various bacterial strains and fungi.

- Anticancer Properties : Studies indicate that it can induce apoptosis in cancer cells through mechanisms such as DNA damage and mitochondrial dysfunction.

- Anti-inflammatory Effects : It may inhibit inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Study on Anticancer Effects

A study published in Pharmaceuticals evaluated the effects of various naphthyridine derivatives, including this compound, on cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced programmed cell death (PCD) through mitochondrial dysfunction and reactive oxygen species (ROS) generation. The IC50 values were reported as follows:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 61.45 ± 5.27 | ATCC®30808 (Naegleria fowleri) |

| Control (Miltefosine) | >300 | Murine Macrophage |

This study highlights the potential of the compound as a candidate for developing new therapeutic protocols against resistant pathogens like Naegleria fowleri .

Mechanistic Insights

Another study explored the biochemical pathways affected by naphthyridine compounds. It was found that this compound interacts with key signaling pathways involved in cell survival and proliferation. The compound's ability to modulate these pathways suggests its utility in treating cancers and other proliferative disorders .

Q & A

Q. How should researchers address stability challenges in storing or handling this compound derivatives?

- Methodological Answer : Conduct accelerated stability studies under varying humidity, temperature, and light exposure. Use powder technology advancements (CRDC subclass RDF2050107) to formulate stable crystalline salts or co-crystals . Degradation products are identified via LC-MS and mitigated through inert-atmosphere storage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.